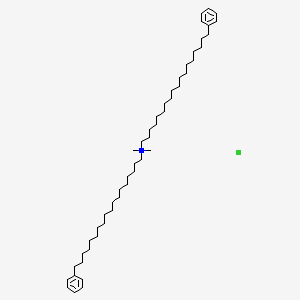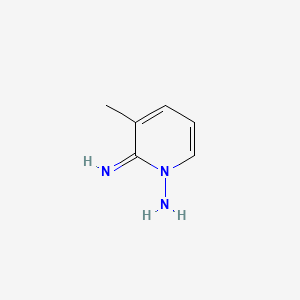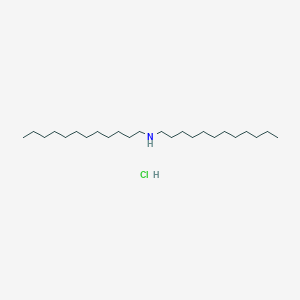
Sodium 3,5-dibromo-4-hydroxyphenylcyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,5-dibromo-4-hydroxyphenylcyanide is a chemical compound with the molecular formula C7H2Br2NONaThis compound is characterized by the presence of bromine, hydroxyl, and cyanide functional groups attached to a benzene ring, making it a versatile compound in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-hydroxyphenylcyanide typically involves the bromination of 4-hydroxybenzonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the bromine atoms or convert the nitrile group to an amine.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed
Major Products Formed:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromoanilines or aminophenols.
Substitution: Formation of various substituted phenylcyanides
Wissenschaftliche Forschungsanwendungen
Sodium 3,5-dibromo-4-hydroxyphenylcyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of sodium 3,5-dibromo-4-hydroxyphenylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyanide group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function .
Vergleich Mit ähnlichen Verbindungen
- Sodium 3,5-dibromo-4-hydroxybenzoate
- Sodium 3,5-dibromo-4-hydroxybenzamide
- Sodium 3,5-dibromo-4-hydroxyphenylacetate
Comparison: Sodium 3,5-dibromo-4-hydroxyphenylcyanide is unique due to the presence of the cyanide group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyanide group enhances its ability to participate in nucleophilic substitution reactions and affects its binding interactions with biological targets .
Eigenschaften
CAS-Nummer |
2961-67-3 |
|---|---|
Molekularformel |
C7H2Br2NNaO |
Molekulargewicht |
298.89 g/mol |
IUPAC-Name |
sodium;2,6-dibromo-4-cyanophenolate |
InChI |
InChI=1S/C7H3Br2NO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
InChI-Schlüssel |
AMWJYRKCJBFTAZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C#N.[Na+] |
Verwandte CAS-Nummern |
1689-84-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)




